molecular formula C16H21Cl2NO2 B4685834 2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride

2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride

Cat. No.: B4685834
M. Wt: 330.2 g/mol
InChI Key: GJLUPNWTLCDDET-UHFFFAOYSA-N
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Description

2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride is a chemical compound with a complex structure that includes a furan ring, a chlorinated methylphenyl group, and a butanol moiety

Properties

IUPAC Name

2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2.ClH/c1-3-12(10-19)18-9-13-7-8-16(20-13)14-5-4-6-15(17)11(14)2;/h4-8,12,18-19H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLUPNWTLCDDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=C(O1)C2=C(C(=CC=C2)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride typically involves multiple steps, including the formation of the furan ring, chlorination of the methylphenyl group, and subsequent coupling with butanol. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chlorinated methylphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]ethanol
  • 2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]propan-1-ol

Uniqueness

Compared to similar compounds, 2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride may exhibit unique properties such as enhanced stability, specific biological activity, or improved synthetic accessibility. These characteristics make it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[[5-(3-Chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride

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